- Preparation of 2-aminopyridine compounds useful in treating hyperproliferative diseases, World Intellectual Property Organization, , ,

Cas no 942947-94-6 (5-Bromo-4-chloropyridin-2-amine)

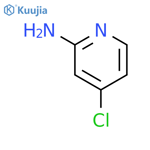

942947-94-6 structure

Nombre del producto:5-Bromo-4-chloropyridin-2-amine

Número CAS:942947-94-6

MF:C5H4BrClN2

Megavatios:207.455658912659

MDL:MFCD12407282

CID:93238

PubChem ID:44181812

5-Bromo-4-chloropyridin-2-amine Propiedades químicas y físicas

Nombre e identificación

-

- 5-Bromo-4-chloropyridin-2-amine

- 2-Pyridinamine, 5-bromo-4-chloro-

- 5-Bromo-4-chloro-2-aminopyridine

- 5-BROMO-4-CHLORO-2-PYRIDINAMINE

- 5-Bromo-4-chloro-pyridin-2-ylamine

- 2-Amino-4-chloro-5-bromopyridine

- 2-Amino-5-bromo-4-chloroPyridine

- 5-bromo-4-chloro-2-pyridylamine

- 5-Bromo-4-chloro-2-amino pyridine

- PubChem13538

- DDOFUMWLNSICHU-UHFFFAOYSA-N

- 4-Chloro-5-bromopyridine-2-amine

- PB17989

- VP12952

- 5-Bromo-4-chlor

- 5-Bromo-4-chloro-2-pyridinamine (ACI)

- (5-Bromo-4-chloropyridin-2-yl)amine

- MFCD12407282

- 5-Bromo-4-chloropyridin-2-amine, 98%

- AC-907/34104026

- J-517073

- CS-W009193

- AKOS015889463

- 942947-94-6

- AS-18620

- SY030928

- AC-27481

- AM20061634

- SCHEMBL211570

- EN300-192313

- BL010015

- BDBM626074

- FT-0653509

- DTXSID60657711

- S5NXK6YT42

- DB-079845

-

- MDL: MFCD12407282

- Renchi: 1S/C5H4BrClN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9)

- Clave inchi: DDOFUMWLNSICHU-UHFFFAOYSA-N

- Sonrisas: BrC1=CN=C(C=C1Cl)N

Atributos calculados

- Calidad precisa: 205.92500

- Masa isotópica única: 205.925

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 9

- Cuenta de enlace giratorio: 0

- Complejidad: 101

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 38.9

- Xlogp3: 1.8

Propiedades experimentales

- Denso: 1.8

- Punto de fusión: 141-147°C

- Punto de ebullición: 271.5°C at 760 mmHg

- Punto de inflamación: 118.038 °C

- índice de refracción: 1.64

- PSA: 38.91000

- Logp: 2.66090

5-Bromo-4-chloropyridin-2-amine Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H335

- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Grupo de embalaje:III

- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C

- Nivel de peligro:6.1

5-Bromo-4-chloropyridin-2-amine Datos Aduaneros

- Código HS:2933399090

- Datos Aduaneros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Bromo-4-chloropyridin-2-amine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 068874-25g |

5-Bromo-4-chloropyridin-2-amine |

942947-94-6 | >95% | 25g |

3217.0CNY | 2021-07-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B62050-250mg |

2-Amino-5-bromo-4-chloropyridine |

942947-94-6 | 97% | 250mg |

¥41.0 | 2022-04-28 | |

| eNovation Chemicals LLC | D256645-10g |

5-Bromo-4-chloropyridin-2-amine |

942947-94-6 | 98% | 10g |

$686 | 2024-05-24 | |

| Apollo Scientific | OR19535-5g |

2-Amino-5-bromo-4-chloropyridine |

942947-94-6 | 97% | 5g |

£22.00 | 2025-02-19 | |

| Ambeed | A116738-10g |

5-Bromo-4-chloropyridin-2-amine |

942947-94-6 | 97% | 10g |

$21.0 | 2025-02-27 | |

| Fluorochem | 079650-10g |

5-Bromo-4-chloropyridin-2-amine |

942947-94-6 | 97% | 10g |

£73.00 | 2022-03-01 | |

| Apollo Scientific | OR19535-1g |

2-Amino-5-bromo-4-chloropyridine |

942947-94-6 | 97% | 1g |

£15.00 | 2025-02-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YM689-20g |

5-Bromo-4-chloropyridin-2-amine |

942947-94-6 | 97% | 20g |

942.0CNY | 2021-08-04 | |

| TRC | B678823-500mg |

5-Bromo-4-chloropyridin-2-amine |

942947-94-6 | 500mg |

$ 65.00 | 2022-06-06 | ||

| Chemenu | CM109149-1000g |

5-bromo-4-chloropyridin-2-amine |

942947-94-6 | 98% | 1000g |

$2720 | 2021-08-06 |

5-Bromo-4-chloropyridin-2-amine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 3 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt; 14 h, rt

Referencia

- Preparation of aryl lactam kinase inhibitors useful in inhibiting AAK1, United States, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 0 °C; 30 min

Referencia

- A process for preparing 5-bromo-2,4-dichloro-pyridine from 4-chloro-2-pyridinamine, China, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 6 h, rt

Referencia

- Synthesis of Hpk1 degrader anticancer agents, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt; 16 h, rt

Referencia

- Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate, Journal of Medicinal Chemistry, 2010, 53(14), 5213-5228

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt; 16 h, rt

Referencia

- Preparation of imidazopyridines as enzyme inhibitors, especially Aurora kinase inhibitors, for treating cell proliferative diseases, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 12 h, rt

Referencia

- Imidazopyridine derivative and pharmaceutical composition comprising same as active ingredient, Korea, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt; 16 h, rt

Referencia

- Preparation of oxodihydropyridine derivatives and analogs for use as bromodomain inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran ; rt → 0 °C

1.2 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 1.5 h, 0 - 10 °C; 2 h, 0 - 10 °C

1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water

1.2 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 1.5 h, 0 - 10 °C; 2 h, 0 - 10 °C

1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water

Referencia

- Processe to make protein kinase inhibitor N-[4-[4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-N'-(3-fluorophenyl)urea, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt; 14 h, rt

Referencia

- Preparation of chromenopyridine derivatives for use as adaptor associated kinase 1 inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 14 h, rt

Referencia

- Preparation of chromenopyridinyloxyalkylamine derivatives for use as adaptor associated kinase 1 inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium bromide , Lithium perchlorate Solvents: Acetic acid , Acetonitrile ; 16 h, 25 °C

Referencia

- Electrochemical synthesis method of bromopyridine derivatives, China, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Acetonitrile ; 30 min, 0 °C; 0 °C → rt; overnight, rt

Referencia

- Tricyclic pyridocarboxamide derivatives as ROCK inhibitors and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile

Referencia

- Preparation of chromenopyridine derivatives for use as AAK1 inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile

Referencia

- Imidazo[1,2-a]pyridine compounds as tyrosine kinase c-Met signal transduction pathway inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cell hyperplasia diseases, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium bromide , Lithium perchlorate Solvents: Acetic acid , Acetonitrile ; 8 h, 25 °C

Referencia

- Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions, Journal of Organic Chemistry, 2021, 86(22), 16144-16150

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 3 h, rt

Referencia

- Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19, Journal of Medicinal Chemistry, 2016, 59(3), 1078-1101

5-Bromo-4-chloropyridin-2-amine Raw materials

5-Bromo-4-chloropyridin-2-amine Preparation Products

5-Bromo-4-chloropyridin-2-amine Literatura relevante

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

942947-94-6 (5-Bromo-4-chloropyridin-2-amine) Productos relacionados

- 93145-74-5(Isonicotinic acid decyl ester)

- 1249265-26-6(4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole)

- 108347-92-8(Neocarratetraose-41, 43-di-O-sulfate sodium salt)

- 68695-51-2(BENZENEMETHANAMINE, 4-BROMO-N-PHENYL-)

- 1252283-93-4(N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide)

- 477871-93-5(1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone)

- 2194846-87-0(6-cyclopropyl-3-{2-oxo-2-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethyl}-3,4-dihydropyrimidin-4-one)

- 2229106-42-5(3-(1-Amino-2,2-difluorocyclopropyl)-4-nitrophenol)

- 1361777-05-0(2,6-Dichloro-3'-difluoromethoxy-biphenyl)

- 925548-67-0(N-[5-(5-amino-4-cyano-1H-pyrazol-3-yl)pentyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:942947-94-6)5-Bromo-4-chloropyridin-2-amine

Pureza:99%

Cantidad:100g

Precio ($):157.0